![molecular formula C19H11Cl2N3O2S B15101662 (2Z)-6-(2-chlorobenzyl)-2-(3-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15101662.png)
(2Z)-6-(2-chlorobenzyl)-2-(3-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2Z)-6-(2-chlorobenzyl)-2-(3-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is a heterocyclic organic molecule It features a thiazolo[3,2-b][1,2,4]triazine core, which is a fused ring system containing sulfur, nitrogen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is to start with the appropriate benzyl and benzylidene derivatives, which are then subjected to cyclization reactions to form the thiazolo[3,2-b][1,2,4]triazine core. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, minimizing reaction steps, and ensuring that the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery. Its ability to interact with biological macromolecules makes it a valuable tool in understanding biochemical processes.
Medicine
Medically, this compound could be investigated for its therapeutic potential. Its structural features suggest that it might exhibit activity against certain diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of agrochemicals or dyes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(2Z)-6-(2-chlorobenzyl)-2-(3-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: shares similarities with other thiazolo[3,2-b][1,2,4]triazine derivatives.
Benzylidene derivatives: Compounds with similar benzylidene groups.
Thiazole derivatives: Compounds containing the thiazole ring system.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorobenzyl and chlorobenzylidene groups. These features may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H11Cl2N3O2S |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
(2Z)-6-[(2-chlorophenyl)methyl]-2-[(3-chlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C19H11Cl2N3O2S/c20-13-6-3-4-11(8-13)9-16-18(26)24-19(27-16)22-17(25)15(23-24)10-12-5-1-2-7-14(12)21/h1-9H,10H2/b16-9- |
InChI Key |
MOSALLVEVVQBJY-SXGWCWSVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Cl)/SC3=NC2=O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)Cl)SC3=NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.